molecular formula C18H21ClO3 B052113 Genepoxide CAS No. 25068-38-6

Genepoxide

Cat. No. B052113
Key on ui cas rn: 25068-38-6
M. Wt: 320.8 g/mol
InChI Key: KUBDPQJOLOUJRM-UHFFFAOYSA-N
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Patent
US03941857

Procedure details

The following specimens were prepared by mixing varying parts of a vinylchloride/propylene (97/3) copolymer (Airco No. 480) and Epon 828 at room temperature in cyclohexanone solvent to give 20% solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylchloride propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:3])=[CH2:2].[CH2:4]=[CH:5][CH3:6].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[CH3:4][C:5]([C:2]1[CH:1]=[CH:12][C:7]([OH:13])=[CH:8][CH:9]=1)([C:10]1[CH:11]=[CH:12][C:7]([OH:13])=[CH:8][CH:9]=1)[CH3:6].[CH2:7]1[O:13][CH:2]1[CH2:1][Cl:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
vinylchloride propylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl.C=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following specimens were prepared
ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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